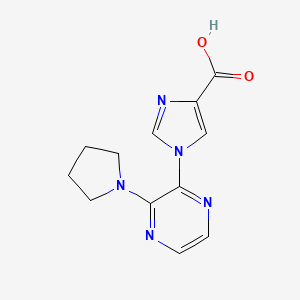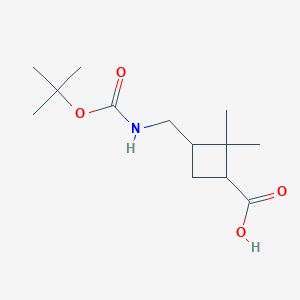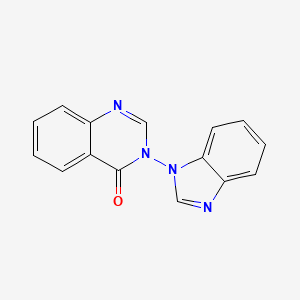![molecular formula C13H26O3Si B11857352 2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 62276-31-7](/img/structure/B11857352.png)
2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones that are known for their strained ring structure, which makes them interesting subjects for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves the following steps:
Formation of the Cyclobutanone Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.
Introduction of the Trimethylsilyl Group: This step involves the silylation of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Attachment of the 3-Methoxypentan-3-yl Group: This can be done through a nucleophilic substitution reaction where the 3-methoxypentan-3-yl group is introduced using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutanones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: May be used in the study of enzyme-catalyzed reactions involving cyclobutanones.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The cyclobutanone ring can undergo ring-opening reactions, which may be catalyzed by enzymes, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanone: The parent compound with a four-membered ring ketone structure.
2-((Trimethylsilyl)oxy)cyclobutanone: A similar compound with a trimethylsilyl group attached to the cyclobutanone ring.
3-Methoxypentan-3-yl derivatives: Compounds with the 3-methoxypentan-3-yl group attached to different core structures.
Uniqueness
2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the combination of the cyclobutanone ring, the trimethylsilyl group, and the 3-methoxypentan-3-yl group
Propriétés
Numéro CAS |
62276-31-7 |
|---|---|
Formule moléculaire |
C13H26O3Si |
Poids moléculaire |
258.43 g/mol |
Nom IUPAC |
2-(3-methoxypentan-3-yl)-2-trimethylsilyloxycyclobutan-1-one |
InChI |
InChI=1S/C13H26O3Si/c1-7-12(8-2,15-3)13(10-9-11(13)14)16-17(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
HVXGEQXIAITALD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1(CCC1=O)O[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Chloromethyl)-6-(3-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11857278.png)
![8-Methyl-11-phenyl-8-azaspiro[5.6]dodecane](/img/structure/B11857279.png)



![1-(2-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857305.png)

![Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate](/img/structure/B11857313.png)

![4-chloro-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857320.png)



